3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
CAS No.: 891126-56-0
Cat. No.: VC6783370
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891126-56-0 |
|---|---|
| Molecular Formula | C19H19N3O4S |
| Molecular Weight | 385.44 |
| IUPAC Name | 3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C19H19N3O4S/c1-13-8-9-14(2)16(12-13)18-21-22-19(26-18)20-17(23)10-11-27(24,25)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22,23) |
| Standard InChI Key | PKTIKSWBHCYGTK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Introduction
The compound 3-(benzenesulfonyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide belongs to a class of sulfonamide derivatives containing an oxadiazole moiety. Such compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. The sulfonamide group is known for its pharmacophoric role in drug design due to its ability to interact with biological targets via hydrogen bonding and electrostatic interactions.
The oxadiazole ring is a heterocyclic scaffold that enhances the stability and bioavailability of molecules. Substituents such as dimethylphenyl groups further modulate the physicochemical properties and biological activity of the compound.
Structural Features
The chemical structure of the compound can be divided into three key regions:
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Benzenesulfonyl group: A sulfonamide group attached to a benzene ring, contributing to hydrophilicity and hydrogen bonding potential.
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1,3,4-Oxadiazole ring: A five-membered heterocyclic ring containing oxygen and nitrogen atoms that imparts rigidity and electron density.
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Propanamide linker with dimethylphenyl substitution: This region provides flexibility and hydrophobic character.
Synthesis
Although no direct synthesis protocol is available for this specific compound in the search results, a plausible synthetic route can be inferred based on related compounds:
General Synthetic Steps:
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Formation of the Oxadiazole Core:
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React a hydrazide derivative with a carboxylic acid or its derivative (e.g., ester or acid chloride) under dehydrating conditions to form the 1,3,4-oxadiazole ring.
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Introduction of the Benzenesulfonyl Group:
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Use benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to sulfonate an appropriate precursor.
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Amide Bond Formation:
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Couple the oxadiazole-containing intermediate with a propanoic acid derivative using standard amide coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
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Reaction Scheme:
textStep 1: Hydrazide + Carboxylic Acid → Oxadiazole Step 2: Oxadiazole + Benzenesulfonyl Chloride → Sulfonated Intermediate Step 3: Intermediate + Propanoic Acid Derivative → Final Compound
Anticancer Activity
Sulfonamide derivatives with oxadiazole moieties have shown promising anticancer properties by inhibiting enzymes such as carbonic anhydrase or disrupting cellular processes like DNA replication.
Antimicrobial Activity
Compounds containing both sulfonamide and oxadiazole groups are often potent against bacterial strains due to their dual mechanisms of action—enzyme inhibition and membrane disruption.
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